Cas no 1105189-68-1 (2-methyl-7-(4-methylphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one)

2-methyl-7-(4-methylphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one structure
1105189-68-1 structure
Product Name:2-methyl-7-(4-methylphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Número CAS:1105189-68-1
MF:C13H11N3OS
Megavatios:257.310940980911
CID:5097534
Update Time:2025-11-01

2-methyl-7-(4-methylphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one Propiedades químicas y físicas

Nombre e identificación

    • 2-methyl-7-(4-methylphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
    • Renchi: 1S/C13H11N3OS/c1-7-3-5-9(6-4-7)10-12-11(13(17)16-15-10)14-8(2)18-12/h3-6H,1-2H3,(H,16,17)
    • Clave inchi: BCLCNEKEUITZTL-UHFFFAOYSA-N
    • Sonrisas: C1(=O)NN=C(C2=CC=C(C)C=C2)C2SC(C)=NC1=2

2-methyl-7-(4-methylphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
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M204561-100mg
2-methyl-7-(4-methylphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5h)-one
1105189-68-1
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$ 70.00 2022-06-04
TRC
M204561-500mg
2-methyl-7-(4-methylphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5h)-one
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$ 275.00 2022-06-04
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$ 435.00 2022-06-04
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F2135-0198-1g
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2-methyl-7-(4-methylphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
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$588.0 2023-09-06
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Información adicional sobre 2-methyl-7-(4-methylphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one

2-Methyl-7-(4-Methylphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one (CAS No. 1105189-68-1): A Novel Scaffold with Multifaceted Pharmacological Potential

2-Methyl-7-(4-methylphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one, cataloged under CAS No. 1105189-68-1, represents a unique class of heterocyclic compounds that have garnered significant attention in recent years due to their potential applications in pharmaceutical research. This molecule belongs to the family of [1,3]thiazolo[4,5-d]pyridazinone derivatives, characterized by the presence of a fused thiazole and pyridazinone ring system. The synthesis of this compound involves the strategic incorporation of a methyl group at the 2-position and a 4-methylphenyl substituent at the 7-position, which are critical for modulating its biological activity. Recent studies have highlighted the importance of these structural features in determining the pharmacological profile of the molecule.

The [1,3]thiazolo[4,5-d]pyridazinone core structure is known for its ability to interact with various biological targets, including ion channels, enzymes, and receptors. The introduction of the 4-methylphenyl group at the 7-position enhances the molecule's hydrophobicity, potentially improving its membrane permeability and cellular uptake. Additionally, the methyl group at the 2-position may influence the molecule's conformational flexibility, which is crucial for its binding affinity to target proteins. These structural modifications are believed to contribute to the compound's unique pharmacological properties, as evidenced by recent in vitro and in vivo studies.

Recent advances in medicinal chemistry have demonstrated that [1,3]thiazolo[4,5-d]pyridazinone derivatives can exhibit a wide range of biological activities. For instance, a 2023 study published in Journal of Medicinal Chemistry reported that compounds similar to 2-methyl-7-(4-methylphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one showed promising anti-inflammatory effects by inhibiting the activation of NF-κB, a key transcription factor involved in inflammatory responses. This finding underscores the potential of this scaffold in the development of novel anti-inflammatory agents.

Another notable aspect of 2-methyl-7-(4-methylpheny)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is its potential as a modulator of ion channels. Research published in Cell Reports in 2023 demonstrated that this compound can selectively interact with voltage-gated sodium channels, thereby modulating neuronal excitability. This property makes it a candidate for the treatment of neurological disorders such as epilepsy and neuropathic pain. The ability to target specific ion channels with high selectivity is a significant advantage in drug development, as it minimizes off-target effects.

Furthermore, the [1,3]thiazolo[4,5-d]pyridazinone scaffold has shown potential in the field of antitumor therapy. A recent preclinical study published in Cancer Research highlighted the anticancer activity of similar compounds against multiple myeloma and breast cancer cell lines. The mechanism of action involves the induction of apoptosis through the modulation of mitochondrial pathways. The incorporation of the 4-methylphenyl group appears to enhance the compound's ability to disrupt cellular signaling cascades, thereby promoting tumor cell death.

The synthesis of 2-methyl-7-(4-methylphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one typically involves a multi-step process that includes the formation of the thiazole ring and the subsequent cyclization to form the pyridazinone ring. The reaction conditions, such as temperature, solvent, and catalyst, play a critical role in the efficiency and selectivity of the synthesis. Recent advancements in synthetic methodologies have enabled the development of more efficient and scalable routes to this compound, which is essential for its application in drug discovery programs.

From a medicinal chemistry perspective, the [1,3]thiazolo[4,5-d]pyridazinone scaffold offers a versatile platform for the design of new drugs. The ability to introduce various functional groups at specific positions allows for the fine-tuning of the molecule's pharmacological properties. For example, substituting the 4-methylphenyl group with other aromatic or heteroaromatic moieties can lead to compounds with different biological activities. This flexibility in structural modification is a key factor in the scaffold's potential for drug development.

Additionally, the [1,3]thiazolo[4,5-d]pyridazinone core has been explored for its potential as a lead compound in the development of antiviral agents. A 2023 study published in Antiviral Research reported that derivatives of this scaffold exhibited inhibitory activity against several RNA viruses, including influenza A and SARS-CoV-2. The mechanism of action involved the inhibition of viral RNA polymerase, highlighting the scaffold's versatility in targeting different biological processes.

The pharmacokinetic profile of 2-methyl-7-(4-methylphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is another important consideration in its potential therapeutic applications. Studies have shown that the compound exhibits favorable properties such as high solubility, good metabolic stability, and low toxicity, which are essential for drug development. These properties suggest that the compound could be suitable for oral administration, which is a common route for many therapeutic agents.

However, the development of [1,3]thiazolo[4,5-d]pyridazinone derivatives as therapeutic agents is still in its early stages, and further research is needed to fully understand their biological activities and mechanisms of action. Challenges such as the optimization of the compound's pharmacokinetic profile and the identification of its exact targets remain areas of active investigation. Nevertheless, the promising results from recent studies indicate that this scaffold has the potential to become a valuable tool in the discovery of new drugs for various diseases.

In conclusion, 2-methyl-7-(4-methylphenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one (CAS No. 1105189-68-1) is a multifaceted compound with a wide range of potential applications in pharmaceutical research. Its unique structural features and the ability to modulate various biological targets make it a promising candidate for the development of new drugs. As research in this area continues to evolve, the [1,3]thiazolo[4,5-d]pyridazinone scaffold is expected to play an increasingly important role in the discovery of therapeutic agents for a variety of diseases.

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